2-(2-Chloroacetamido)-5-phenylthiophene-3-carboxamide

Description

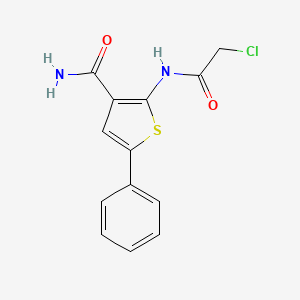

2-(2-Chloroacetamido)-5-phenylthiophene-3-carboxamide (CAS: 554440-03-8) is a thiophene-based derivative featuring a chloroacetamido group at position 2, a phenyl substituent at position 5, and a carboxamide moiety at position 2. Its molecular formula is C₁₃H₁₁ClN₂O₂S, with a molecular weight of 302.76 g/mol. The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly antimicrobial agents .

These features make it a candidate for drug discovery, especially in targeting bacterial or fungal enzymes .

Properties

IUPAC Name |

2-[(2-chloroacetyl)amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2S/c14-7-11(17)16-13-9(12(15)18)6-10(19-13)8-4-2-1-3-5-8/h1-6H,7H2,(H2,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSCXRZFEXJXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CCl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196259 | |

| Record name | 2-[(2-Chloroacetyl)amino]-5-phenyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554440-03-8 | |

| Record name | 2-[(2-Chloroacetyl)amino]-5-phenyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554440-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Chloroacetyl)amino]-5-phenyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-chloroacetamide, which is synthesized by the ammonolysis of esters of chloroacetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroacetamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry Applications

Antimalarial Drug Development

One of the primary applications of 2-(2-Chloroacetamido)-5-phenylthiophene-3-carboxamide is its role as a scaffold in the design of inhibitors for falcipain-2 (FP-2), a cysteine protease critical for the survival of Plasmodium falciparum, the parasite responsible for malaria. In studies, derivatives of this compound have shown significant inhibitory effects against FP-2, with IC50 values ranging from 1.46 to 11.38 μM, indicating strong potential for further development into antimalarial therapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the compound can enhance its inhibitory potency. For instance, substituting groups on the thiophene ring has been shown to impact the efficacy of the inhibitors significantly. The preliminary SAR findings suggest that specific alterations can lead to compounds with improved selectivity and reduced toxicity, which are crucial for developing effective drugs .

Enzyme Inhibition Studies

Inhibitory Mechanism

The compound has been investigated for its ability to inhibit FP-2 through non-covalent interactions, which is advantageous compared to traditional peptide-based inhibitors that often form covalent bonds with target enzymes. This non-covalent binding approach minimizes potential side effects and enhances selectivity .

Case Studies

Several studies have synthesized various analogs of this compound and evaluated their inhibitory activities against FP-2. For example, one study reported that a specific analog increased inhibitory activity by approximately twofold compared to the original compound, demonstrating the effectiveness of structural modifications .

| Compound Name | IC50 (μM) | Description |

|---|---|---|

| Original Compound | 2.81 | Base compound showing initial activity |

| Modified Compound | 1.46 | Enhanced activity due to structural modification |

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. Advanced synthetic methodologies have been explored to streamline production while maintaining high yields and purity .

Applications in Drug Design

The ability to modify the compound's structure has implications not only for antimalarial drug development but also for creating inhibitors targeting other diseases where cysteine proteases are involved. The ongoing research into this compound's derivatives continues to reveal new possibilities for therapeutic applications across various medical fields .

Mechanism of Action

The mechanism of action of 2-(2-Chloroacetamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways and receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with 2-(2-Chloroacetamido)-5-phenylthiophene-3-carboxamide, differing in substituents and functional groups:

Table 1: Structural Comparison of Thiophene Derivatives

Pharmacological and Physicochemical Properties

Bioactivity

- Antimicrobial Potential: The chloroacetamido group is a common feature in antimicrobial agents. For example, quinazolinone derivatives synthesized from chloroacetamido intermediates exhibit superior antibacterial and antifungal activity compared to standard drugs . Similarly, cephalosporins like ceftriaxone incorporate chloroacetamido groups for β-lactamase inhibition .

Solubility and Lipophilicity

Biological Activity

2-(2-Chloroacetamido)-5-phenylthiophene-3-carboxamide (CAS No. 554440-03-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiophene ring substituted with a phenyl group and an acetamide moiety. Its chemical formula is C_{12}H_{12}ClN_{3}O_{2}S, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The presence of the chloroacetamido group enhances its reactivity and binding affinity to target proteins, potentially modulating their activity.

- Enzyme Inhibition : Preliminary studies indicate that this compound exhibits inhibitory effects on certain enzymes, particularly cysteine proteases involved in parasitic infections such as malaria. For example, it has been shown to inhibit falcipain-2 (FP-2), an essential enzyme for the survival of Plasmodium falciparum, with IC50 values ranging from 1.46 to 11.38 μM depending on structural modifications .

- Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

| Study | Biological Activity | Target | IC50 (μM) | Reference |

|---|---|---|---|---|

| Study A | FP-2 Inhibition | Cysteine Protease | 1.46 - 11.38 | |

| Study B | Antimicrobial | Various Bacteria | Not Specified | |

| Study C | Cytotoxicity | Cancer Cell Lines | >10 |

- Inhibitory Activity Against FP-2 : Research indicated that derivatives of this compound could significantly inhibit FP-2 activity, with structural modifications leading to enhanced potency .

- Antimicrobial Studies : In vitro tests revealed that the compound exhibited notable antimicrobial effects against both gram-positive and gram-negative bacteria, indicating its broad-spectrum potential .

- Cytotoxicity : Preliminary cytotoxicity assays on cancer cell lines showed that while the compound had some effect, it required further optimization for therapeutic use due to relatively high IC50 values (>10 μM) .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- Substituent Variations : Modifications at the phenyl ring or the thiophene core can significantly alter the biological activity. For instance, replacing certain substituents led to improved inhibitory effects against FP-2 .

- Functional Group Influence : The presence of electron-withdrawing groups like chloro enhances the compound's reactivity and interaction with biological targets, which is essential for its inhibitory effects .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chloroacetamido)-5-phenylthiophene-3-carboxamide?

The synthesis typically involves a multi-step approach:

Thiophene core formation : Cyclization of precursors like ethyl acetoacetate with sulfur-containing reagents under controlled temperatures (e.g., 80–110°C) to yield the thiophene backbone .

Chloroacetylation : Reaction of the amino group on the thiophene ring with chloroacetyl chloride in anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the chloroacetamido moiety .

Functionalization : Coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction) using palladium catalysts and aryl boronic acids .

Purification : Column chromatography or recrystallization (e.g., methanol/ethanol) to achieve >95% purity .

Key Considerations : Reaction monitoring via TLC and optimization of solvent polarity (e.g., ethyl acetate/hexane gradients) are critical to minimize by-products .

Q. How is the compound characterized to confirm structural integrity?

Characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide bond formation (e.g., δ 7.5–8.0 ppm for aromatic protons; δ 170–175 ppm for carbonyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ matching calculated m/z) .

- X-ray Crystallography : For unambiguous determination of bond angles and stereochemistry in single crystals .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~690 cm⁻¹ (C-Cl) validate functional groups .

Quality Control : Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures batch consistency .

Advanced Questions

Q. How do structural modifications at the chloroacetamido group influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Chloro Substitution : Replacing Cl with bulkier halogens (e.g., Br) increases steric hindrance, reducing target binding affinity in enzyme inhibition assays .

- Amide Linker Flexibility : Introducing methylene spacers between the thiophene and chloroacetamido groups enhances solubility but may compromise cytotoxicity against cancer cell lines (e.g., IC50 shifts from 2.1 µM to >10 µM) .

- Bioisosteres : Substituting the chloroacetamido with trifluoroacetamido groups improves metabolic stability in liver microsome assays (e.g., t½ increased from 15 min to 45 min) .

Methodology : Parallel synthesis of analogs followed by molecular docking (AutoDock Vina) to predict binding modes with targets like EGFR kinase .

Q. What methodologies resolve discrepancies in reported biological activity data?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24h vs. 48h) can alter IC50 values. Standardization using reference compounds (e.g., doxorubicin controls) improves comparability .

- Solubility Issues : Poor aqueous solubility may lead to underreported activity. Use of DMSO carriers at <0.1% v/v or nanoformulation (e.g., liposomal encapsulation) enhances bioavailability .

- Metabolic Instability : Conflicting in vitro vs. in vivo data require validation via pharmacokinetic studies (e.g., plasma concentration-time profiles in rodent models) .

Data Reconciliation : Meta-analysis of published datasets with standardized normalization (e.g., % inhibition relative to positive controls) clarifies trends .

Q. What computational models predict the compound's interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Assess binding stability with proteins (e.g., 100 ns simulations on GROMACS to evaluate RMSD fluctuations) .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed biological activity .

- QSAR Models : Machine learning algorithms (e.g., Random Forest) trained on bioactivity data predict novel derivatives with optimized logP and pIC50 values .

Validation : Cross-checking computational results with experimental SPR (Surface Plasmon Resonance) binding affinity measurements ensures reliability .

Methodological Considerations for Data Contradiction Analysis

Case Study : Conflicting cytotoxicity reports (e.g., IC50 = 5 µM vs. 15 µM) may stem from:

Compound Degradation : Stability tests under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) using LC-MS to detect decomposition products .

Off-Target Effects : Proteome-wide profiling (e.g., KinomeScan) identifies unintended kinase interactions that skew results .

Statistical Power : Repeating experiments with larger sample sizes (n ≥ 6) and ANOVA analysis reduces false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.